molecular formula C6H8Cl2N2 B2417153 4-(Chloromethyl)-6-methylpyrimidine hydrochloride CAS No. 1956335-44-6

4-(Chloromethyl)-6-methylpyrimidine hydrochloride

Cat. No.: B2417153
CAS No.: 1956335-44-6
M. Wt: 179.04
InChI Key: HRAOCQWNKVVJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-6-methylpyrimidine hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-methylpyrimidine hydrochloride typically involves the chloromethylation of 6-methylpyrimidine. One common method includes the reaction of 6-methylpyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-methylpyrimidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The methyl group at the 6-position can be oxidized to form a carboxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyrimidine ring.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrimidines with various functional groups.

    Oxidation: The major product is 4-(chloromethyl)-6-carboxypyrimidine.

    Reduction: The major product is 4-(chloromethyl)-6-methyl-1,2,3,4-tetrahydropyrimidine.

Scientific Research Applications

4-(Chloromethyl)-6-methylpyrimidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methylpyrimidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: Contains additional methoxy and dimethyl groups, leading to different chemical properties.

Properties

IUPAC Name

4-(chloromethyl)-6-methylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-4-8-5;/h2,4H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAOCQWNKVVJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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